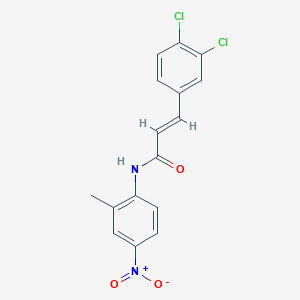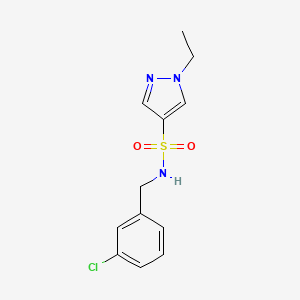
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide, also known as DCMN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In neurons, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In bacteria and fungi, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects:
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of bacterial and fungal growth. In addition, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its potent activity against various cancer cells, bacteria, and fungi. Another advantage is its ability to protect neurons from oxidative stress. However, one limitation of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide is its low solubility in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide. One direction is to further investigate its mechanism of action in cancer cells, neurons, and bacteria/fungi. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and inflammation. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide for various applications.
合成法
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide can be synthesized through a multistep process that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate is then reacted with 2-methyl-4-nitroaniline in the presence of a base to form 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide.
科学的研究の応用
3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including cancer treatment, neuroprotection, and antimicrobial activity. In cancer research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to protect neurons from oxidative stress and reduce inflammation. In antimicrobial activity research, 3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)acrylamide has been shown to have potent activity against various bacteria and fungi.
特性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-methyl-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-10-8-12(20(22)23)4-6-15(10)19-16(21)7-3-11-2-5-13(17)14(18)9-11/h2-9H,1H3,(H,19,21)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDSHOTVAFNAQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5488801.png)
![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5488806.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5488814.png)

![2-butyl-6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488823.png)
![7-acetyl-6-(4-chlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488833.png)
![2-{[4-(4-morpholinylmethyl)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5488848.png)
![1,3-diethyl-1,3-dihydroimidazo[4,5-g]indeno[1,2-b]quinoxaline-2,10-dione](/img/structure/B5488850.png)

![2-[3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetamide](/img/structure/B5488879.png)
![2-methyl-N-{1-[1-(1H-pyrrol-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5488892.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-morpholinesulfonamide hydrochloride](/img/structure/B5488897.png)
![6-chloro-2-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5488905.png)
